Carboxamide vs. Carboxylic Acid: Hydrogen‑Bond Donor/Acceptor Profile and PSA Divergence
The target compound (CAS 130688-32-3) contains a primary carboxamide at position 4, whereas its closest structural neighbor, 3‑amino‑5,6,7,8‑tetrahydroisoquinoline‑4‑carboxylic acid (CAS 130688-31-2), bears a carboxylic acid. This substitution alters both the number and type of hydrogen‑bond donors (carboxamide: 2 HBD on the amide nitrogen plus one on the 3‑amine; carboxylic acid: 1 HBD on the acid OH) and the topological polar surface area. The carboxamide PSA is 83.72 Ų vs. 76.21 Ų for the carboxylic acid analog [1], a difference of +7.51 Ų. The LogP values differ by 0.36 units (carboxamide LogP = 1.46 ; carboxylic acid LogP = 1.82 [1]), indicating the carboxamide is less lipophilic. These changes are predicted to affect passive membrane permeability and aqueous solubility in accord with Lipinski’s Rule of Five.
| Evidence Dimension | Topological Polar Surface Area (PSA) and Calculated LogP |
|---|---|
| Target Compound Data | PSA = 83.72 Ų; LogP = 1.46 |
| Comparator Or Baseline | 3‑Amino‑5,6,7,8‑tetrahydroisoquinoline‑4‑carboxylic acid (CAS 130688-31-2): PSA = 76.21 Ų; LogP = 1.82 |
| Quantified Difference | ΔPSA = +7.51 Ų (9.9% higher); ΔLogP = –0.36 (19.8% lower lipophilicity) |
| Conditions | Computed descriptors; no experimental determination available. |
Why This Matters
A higher PSA and lower LogP favor aqueous solubility over membrane permeability; procurement should be guided by the intended assay environment (e.g., biochemical vs. cell‑based).
- [1] Molbase. 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (CAS 130688-31-2) — LogP and PSA data. https://qiye.molbase.cn (accessed 2026-04-29). View Source
